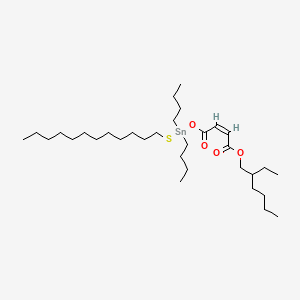

2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is notable for its unique structure, which includes a stannyl (tin-containing) group and a thioether linkage.

Preparation Methods

The synthesis of 2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate typically involves multiple steps. The general synthetic route includes the following steps:

Formation of the isocrotonate ester: This involves the esterification of crotonic acid with 2-ethylhexanol under acidic conditions.

Introduction of the stannyl group: The ester is then reacted with dibutyltin oxide and dodecylthiol in the presence of a catalyst to form the desired organotin compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The stannyl group can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides), and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions but can include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate has several scientific research applications:

Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions requiring the activation of carbonyl compounds.

Biocides: Due to its organotin structure, it exhibits antimicrobial properties and is used in formulations for antifouling paints and wood preservatives.

Stabilizers: It is used as a stabilizer in the production of PVC, preventing degradation during processing and extending the material’s lifespan.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate involves its interaction with various molecular targets:

Catalysis: The tin atom can coordinate with carbonyl oxygen atoms, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.

Antimicrobial activity: The compound disrupts microbial cell membranes and interferes with essential enzymatic processes, leading to cell death.

Stabilization: It interacts with PVC chains, preventing the formation of free radicals and subsequent degradation.

Comparison with Similar Compounds

Similar compounds include other organotin esters and thioethers, such as:

Tributyltin oxide: Known for its use as a biocide but has higher toxicity compared to 2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate.

Dioctyltin dilaurate: Used as a catalyst and stabilizer but lacks the thioether linkage present in the compound of interest.

Methyltin mercaptides: Used as stabilizers in PVC but have different structural features and reactivity profiles.

The uniqueness of this compound lies in its combination of a stannyl group and a thioether linkage, which imparts distinct chemical properties and applications.

Properties

CAS No. |

84332-96-7 |

|---|---|

Molecular Formula |

C32H62O4SSn |

Molecular Weight |

661.6 g/mol |

IUPAC Name |

4-O-[dibutyl(dodecylsulfanyl)stannyl] 1-O-(2-ethylhexyl) (Z)-but-2-enedioate |

InChI |

InChI=1S/C12H20O4.C12H26S.2C4H9.Sn/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-4-2;/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);13H,2-12H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b8-7-;;;; |

InChI Key |

XXCJOZIWNCFURY-LIIRSGIESA-L |

Isomeric SMILES |

CCCCCCCCCCCCS[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCC(CC)CCCC |

Canonical SMILES |

CCCCCCCCCCCCS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)